Acodazole
Overview
Description
Acodazole is a synthetic imidazoquinoline compound with notable antineoplastic properties. It intercalates into DNA, disrupting DNA replication, which makes it a potential candidate for cancer treatment . its clinical development has been hindered by significant cardiotoxicity .
Preparation Methods
Acodazole is synthesized through a series of chemical reactions involving imidazoquinoline derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. For example, one method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Industrial production methods are not widely documented, but they likely involve similar synthetic routes on a larger scale.
Chemical Reactions Analysis
Acodazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively covered in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving its imidazoquinoline structure.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acodazole has been primarily studied for its antineoplastic properties. It has shown potential in disrupting DNA replication, making it a candidate for cancer treatment . its significant cardiotoxicity has limited its clinical use . Research has also explored its antimicrobial properties, although this is a secondary focus compared to its antineoplastic potential .
Mechanism of Action
Acodazole exerts its effects by intercalating into DNA, which disrupts DNA replication . This mechanism is similar to other antineoplastic agents that target DNA. The molecular targets and pathways involved include the DNA replication machinery, which is essential for cell division and proliferation.
Comparison with Similar Compounds
Acodazole is similar to other imidazoquinoline derivatives, such as nocodazole and miconazole. it is unique in its specific structure and the extent of its cardiotoxicity . Nocodazole, for example, exerts its effects by depolymerizing microtubules, while miconazole is primarily an antifungal agent
Similar Compounds
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Miconazole: An antifungal agent with broad-spectrum activity.
This compound’s unique structure and mechanism of action make it a compound of interest in scientific research, despite its limitations.
Properties
CAS No. |
79152-85-5 |
---|---|
Molecular Formula |
C20H19N5O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26/h4-11,23-24H,1-3H3 |
InChI Key |
YHHUQUILBRTPTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |
Isomeric SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C |
Canonical SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
79152-85-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55435-65-9 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acodazole, NSC 305884; NSC-305884; NSC305884 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.